1-cyclopropyl-4-ethyl-1H-pyrazol-5-amine
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Overview
Description
1-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of 1-cyclopropyl-4-ethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
1-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-4-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine can be compared to other pyrazole derivatives, such as:
1-Ethyl-1H-pyrazol-5-amine: Similar in structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
3-Cyclopropyl-1-methylpyrazol-5-amine: Contains a methyl group instead of an ethyl group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-cyclopropyl-4-ethylpyrazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-2-6-5-10-11(8(6)9)7-3-4-7/h5,7H,2-4,9H2,1H3 |
InChI Key |
BKMZXMOVMFJFJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1)C2CC2)N |
Origin of Product |
United States |
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